molecular formula C20H31N3O2 B2848703 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea CAS No. 942010-30-2

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea

Cat. No.: B2848703
CAS No.: 942010-30-2
M. Wt: 345.487
InChI Key: GFJJMPYRCLDGNV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a morpholino group, and a p-tolyl group, all connected through a urea linkage. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the morpholino or p-tolyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the urea linkage or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or p-tolyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the urea linkage may produce corresponding amines.

Scientific Research Applications

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its interactions with biological targets can be studied to develop new treatments for various diseases.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex.

In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2-morpholinoethyl)urea: Lacks the p-tolyl group, which may result in different reactivity and applications.

    1-Cyclohexyl-3-(2-piperidino-2-(p-tolyl)ethyl)urea: Contains a piperidino group instead of a morpholino group, potentially altering its biological activity and chemical reactivity.

    1-Cyclohexyl-3-(2-morpholino-2-phenylethyl)urea: Substitutes the p-tolyl group with a phenyl group, which may affect its interactions with biological targets and its stability in chemical reactions.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-16-7-9-17(10-8-16)19(23-11-13-25-14-12-23)15-21-20(24)22-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJJMPYRCLDGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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